Hydrophobicity (XLogP) of 1-Pentadecanesulfonic Acid vs. C12, C14, C16, and C18 Homologs
The computed XLogP3-AA for 1-pentadecanesulfonic acid is 6.3 , placing its hydrophobicity between the C14 homolog (XLogP3 ≈ 5.8) and the C16 homolog (LogP = 6.44 ; XLogP ≈ 6.9 ), while being substantially higher than the C12 homolog (LogP = 4.88) and lower than the C18 homolog (XLogP = 7.9) . This incremental hydrophobicity directly impacts micellization thermodynamics, surface activity, and compatibility with hydrophobic matrices.
| Evidence Dimension | Hydrophobicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.3 |
| Comparator Or Baseline | C12: LogP = 4.88; C14: XLogP3 ≈ 5.8; C16: LogP = 6.44; C18: XLogP = 7.9 |
| Quantified Difference | ΔXLogP ≈ +0.5 vs. C14; ΔXLogP ≈ –0.14 to –0.6 vs. C16; ΔXLogP ≈ +1.42 vs. C12 |
| Conditions | Computed by XLogP3 3.0 (PubChem) and ACD/Labs LogP algorithms |
Why This Matters
The intermediate hydrophobicity of the C15 chain offers a distinct balance between aqueous solubility and hydrophobic anchoring, which is critical for selecting the optimal ion-pairing reagent in HPLC or emulsifier in formulations where C14 is too hydrophilic and C16 is too insoluble at ambient temperature.
- [1] PubChem. (2025). 1-Pentadecanesulfonic acid – Computed Properties: XLogP3-AA = 6.3. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Pentadecane-1-sulphonic%20acid View Source
- [2] PubChem. (2025). Octadecane-1-sulfonic acid – XLogP3-AA = 7.9. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Octadecane-1-sulfonic-acid View Source
